エピクロロヒドリン-d5

概要

説明

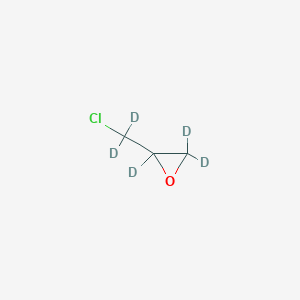

Epichlorohydrin-d5, also known as 3-(Chloromethyl-d2)oxirane-2,2,3-d3, is a deuterated form of epichlorohydrin. It is an organochlorine compound and an epoxide, characterized by the presence of deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

科学的研究の応用

Epichlorohydrin-d5 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the production of deuterated polymers and resins for specialized applications.

作用機序

Target of Action

Epichlorohydrin-d5, also known as 1-Chloro-2,3-epoxypropane, is a compound that primarily targets the kidneys, liver, and lungs . It is known to have adverse physicochemical, human health, and environmental effects .

Mode of Action

Epichlorohydrin-d5 is a directly acting alkylating agent . When it is attacked by nucleophiles, it reacts preferably with the epoxide group as well as with the chloride function . The substance is rapidly metabolized, and in the preferred reaction, chloropropan-diols are formed, which may lead to glycidyls and glycerol derivatives .

Biochemical Pathways

Epichlorohydrin-d5 affects several biochemical pathways. Metabolism takes place either via hydrolytic formation of 3-chloro-1,2-propanediol (spontaneously or catalyzed by epoxide hydrolase) or alternatively via a coupling to glutathione, forming GSH and mercapturic acid derivatives .

Pharmacokinetics

Epichlorohydrin-d5 is readily absorbed after oral, inhalation, or dermal exposures . It shows a rapid elimination half-life of 2 hours and total excreta recovery of 91.61% of the radiolabeled chemical . The extent of absorption is similar after doses of either 1 or 100 mg/kg .

Result of Action

The chronic and subchronic administration of Epichlorohydrin-d5 in studies with rodents causes damage to the lungs, liver, kidneys, adrenals, and the CNS and leads to a reduction of hemoglobin and lymphocytes in the peripheral blood . It has a corrosive effect on the skin, eyes, and mucous membranes of the respiratory tract . It is also genotoxic in numerous test systems in vitro even without metabolic activation . In vivo, it causes DNA adducts, is genotoxic in Drosophila, and induces SCE and chromosomal aberrations in mice .

Action Environment

Epichlorohydrin-d5 is a flammable liquid and vapor . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause an allergic skin reaction . It is also harmful to aquatic life . Therefore, it is recommended to use only outdoors or in a well-ventilated area . It is also advised to avoid release to the environment .

生化学分析

Biochemical Properties

Epichlorohydrin-d5 is a highly reactive electrophilic compound. It reacts preferably with the epoxide group as well as with the chloride function . This property allows it to interact with various enzymes, proteins, and other biomolecules, leading to changes in their function and activity.

Cellular Effects

It is known that Epichlorohydrin, the non-deuterated form of the compound, can cause damage to the lungs, liver, kidneys, adrenals, and the central nervous system, and leads to a reduction of hemoglobin and lymphocytes in the peripheral blood .

Molecular Mechanism

Epichlorohydrin-d5, like its non-deuterated form, is a directly acting alkylating agent. It reacts preferably with the epoxide group as well as with the chloride function . This allows it to form covalent bonds with biomolecules, leading to changes in their structure and function.

Temporal Effects in Laboratory Settings

It is known that Epichlorohydrin, the non-deuterated form, is converted to 3-chloro-1,2-propanediol (α-chlorohydrin) in an aqueous milieu at a pH of 7 and 20°C .

Dosage Effects in Animal Models

It is known that Epichlorohydrin, the non-deuterated form, can cause fertility disorders and a temporary up to a permanent sterility in male rodents from 50 ml/m3 or 3 mg/kg body weight administered intraperitoneally .

Metabolic Pathways

It is known that Epichlorohydrin, the non-deuterated form, is metabolized either via hydrolytic formation of 3-chloro-1,2-propanediol (spontaneously or catalyzed by epoxide hydrolase) or alternatively via a coupling to glutathione, forming GSH and mercapturic acid derivatives .

Transport and Distribution

The transport and distribution of Epichlorohydrin-d5 within cells and tissues are not well-studied. It is known that Epichlorohydrin, the non-deuterated form, is absorbed rapidly via the skin, gastrointestinal tract, and, in vapour form, via the lungs. It is distributed widely throughout the body .

Subcellular Localization

It is known that Epichlorohydrin, the non-deuterated form, is retained in tissues mainly at the portal of entry, i.e., the nasal epithelium during inhalation and the stomach after oral exposure .

準備方法

Synthetic Routes and Reaction Conditions: Epichlorohydrin-d5 can be synthesized through the epoxidation of allyl chloride with deuterium-labeled hydrogen peroxide in an organic solvent, in the presence of a heterogeneous catalyst . This method ensures the incorporation of deuterium atoms into the compound.

Industrial Production Methods: Industrial production of epichlorohydrin-d5 follows similar principles to those used for non-deuterated epichlorohydrin. The process involves the chlorination of propylene to form allyl chloride, followed by epoxidation using deuterium-labeled reagents . This method is scalable and allows for the production of large quantities of the compound.

化学反応の分析

Types of Reactions: Epichlorohydrin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glycidol derivatives.

Reduction: Reduction reactions can convert epichlorohydrin-d5 to glycerol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, forming a variety of products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Glycidol derivatives.

Reduction: Glycerol derivatives.

Substitution: Various substituted epoxides depending on the nucleophile used.

類似化合物との比較

Epichlorohydrin: The non-deuterated form, used widely in industrial applications.

Glycidol: A related epoxide with similar reactivity.

Glycidyl chloride: Another epoxide with a chlorine substituent.

Uniqueness: Epichlorohydrin-d5 is unique due to its isotopic labeling with deuterium. This labeling allows for detailed studies in various scientific fields, providing insights that are not possible with non-deuterated compounds .

生物活性

Epichlorohydrin-d5 (C3H5ClO), a deuterated form of epichlorohydrin, is a compound that has garnered attention due to its unique properties and potential applications in various fields, including polymer chemistry and biological research. This article explores the biological activity of epichlorohydrin-d5, focusing on its carcinogenic potential, mutagenicity, and interactions with biological systems.

Epichlorohydrin-d5 is characterized by the substitution of hydrogen atoms with deuterium, which alters its physical and chemical properties compared to its non-deuterated counterpart. This modification can influence its reactivity and interactions within biological systems, making it a valuable tool in research.

Carcinogenicity

Evidence from Animal Studies

Research indicates that epichlorohydrin is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies. In various experiments, epichlorohydrin has been shown to induce tumors in rodents through different exposure routes:

- Rats: Exposure via stomach tube resulted in benign and malignant tumors in the forestomach.

- Mice: Subcutaneous injections led to sarcomas at the injection site, while inhalation exposure caused nasal tumors.

Table 1 summarizes the findings from key studies on the carcinogenic effects of epichlorohydrin:

| Study Type | Species | Exposure Route | Tumor Type |

|---|---|---|---|

| Ingestion | Male Rats | Stomach tube | Forestomach carcinoma/papilloma |

| Inhalation | Female Mice | Inhalation | Nasal cavity carcinoma/papilloma |

| Subcutaneous | Female Mice | Injection | Sarcoma at injection site |

Human Epidemiological Studies

Epidemiological studies provide limited evidence regarding the carcinogenicity of epichlorohydrin in humans. While some studies suggest a correlation between exposure and respiratory cancers among factory workers, others lack sufficient statistical power to draw definitive conclusions. The International Agency for Research on Cancer (IARC) has classified epichlorohydrin as possibly carcinogenic to humans (Group 2B), primarily based on animal data and limited human evidence .

Mutagenicity

Epichlorohydrin has been shown to exhibit mutagenic properties. A study involving workers exposed to epichlorohydrin indicated a significant increase in chromosomal aberrations in peripheral blood lymphocytes after prolonged exposure. The results demonstrated a statistically significant relationship between exposure duration and the frequency of chromosomal damage:

- Chromosomal Aberrations: Increased chromosomal aberrations were noted at p < 0.0001 after two years of exposure .

Toxicological Effects

The toxicological profile of epichlorohydrin-d5 includes various adverse effects observed in both animal models and human studies:

- Respiratory Effects: Acute exposure can lead to irritation of the eyes, nose, and throat, with higher concentrations causing pulmonary edema.

- Dermal Effects: Skin contact may result in dermatitis, characterized by redness, swelling, and blisters.

- Reproductive Effects: There is evidence suggesting potential reproductive toxicity, including sterility in animal models .

Table 2 outlines the reported toxic effects associated with different exposure routes:

| Route of Exposure | Reported Effects |

|---|---|

| Dermal | Redness, swelling, blisters |

| Inhalation | Eye irritation, cough, chest congestion |

| Ingestion | Gastrointestinal distress |

Case Studies

Several case studies have highlighted the biological activity of epichlorohydrin-d5 in specific applications:

- Polymer Chemistry : Epichlorohydrin-d5 is utilized as a precursor for synthesizing bio-based epoxy resins. Its unique isotopic labeling allows researchers to trace reaction pathways and understand curing mechanisms more effectively.

- Biological Research : The compound serves as a model for studying the mechanisms of carcinogenesis and mutagenesis due to its reactive nature with nucleophiles in biological systems.

特性

IUPAC Name |

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584038 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69533-54-6 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epichlorohydrin-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Epichlorohydrin-d5 in synthesizing deuterated propranolol analogs?

A1: Epichlorohydrin-d5, a deuterated form of epichlorohydrin, serves as a crucial starting material for incorporating deuterium atoms into the propanolamine side chain of propranolol and its derivatives []. This isotopic labeling is essential for various research applications, including:

Q2: Can you describe the reaction of Epichlorohydrin-d5 with 1-naphthol in the synthesis of deuterated propranolol?

A2: In this synthesis [], Epichlorohydrin-d5 reacts with 1-naphthol in the presence of a catalytic amount of pyridine. This reaction yields a mixture of two products:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。